molecular formula C19H26O8 B1204657 Neosolaniol CAS No. 77620-53-2

Neosolaniol

Cat. No.: B1204657
CAS No.: 77620-53-2
M. Wt: 382.4 g/mol
InChI Key: TVZHDVCTOCZDNE-UHFFFAOYSA-N
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Description

Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite with a complex structure that includes a tricyclic ring system, multiple hydroxyl groups, and an epoxide ring. This compound is known for its potent biological activities, including cytotoxicity and immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neosolaniol can be synthesized through a series of chemical reactions starting from simpler trichothecene precursors. The synthesis involves multiple steps, including hydroxylation, acetylation, and epoxidation. The reaction conditions typically require specific catalysts and reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, and the mycotoxin is extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Neosolaniol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated, acetylated, and epoxidized derivatives of this compound. These derivatives often exhibit different biological activities compared to the parent compound .

Scientific Research Applications

Neosolaniol has several scientific research applications, including:

Mechanism of Action

Neosolaniol exerts its effects primarily through the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome and interferes with the elongation step of translation, leading to cell death. Additionally, this compound induces oxidative stress by generating reactive oxygen species, which further contributes to its cytotoxicity. The compound also activates various signaling pathways, including the mitogen-activated protein kinase pathway, which plays a role in apoptosis .

Comparison with Similar Compounds

Neosolaniol is structurally and functionally similar to other type A trichothecenes, such as T-2 toxin, HT-2 toxin, and diacetoxyscirpenol. this compound is unique in its specific pattern of hydroxylation and acetylation, which influences its biological activity and toxicity. Compared to T-2 toxin, this compound has a different set of metabolites and exhibits distinct toxicological profiles .

List of Similar Compounds

  • T-2 toxin
  • HT-2 toxin
  • Diacetoxyscirpenol
  • Nivalenol
  • Deoxynivalenol

Properties

IUPAC Name

(11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZHDVCTOCZDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998842
Record name 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77620-53-2, 36519-25-2
Record name NSC320013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neosolaniol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neosolaniol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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